F5446 is a chemical compound identified as a selective small molecule inhibitor of the SUV39H1 methyltransferase, which plays a significant role in the regulation of histone methylation, particularly the trimethylation of lysine 9 on histone H3 (H3K9me3). This compound has garnered attention for its potential applications in cancer therapy, particularly in targeting colon carcinoma. The compound is officially registered under the Chemical Abstracts Service number 2304465-89-0 and has been studied for its effects on tumor growth and immune evasion in cancer cells.
F5446 belongs to the class of lysine methyltransferase inhibitors. It specifically inhibits SUV39H1, an enzyme responsible for adding methyl groups to lysine residues on histones, which can affect gene expression and cellular processes related to cancer progression. The compound's IUPAC name is 1-Benzyl 7-methyl 6-((4-chlorophenyl)sulfonyl)-4,5-dioxo-3,4,5,6-tetrahydropyrrolo[3,2-e]indole-1,7-dicarboxylate.
The synthesis of F5446 involves multi-step organic reactions that typically include the formation of the tetrahydropyrrolo[3,2-e]indole scaffold followed by functionalization through sulfonylation and carboxylation. Specific methodologies may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to verify the purity of synthesized F5446, which is reported to be at least 98% pure .
F5446 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity. Its molecular formula is C26H17ClN2O8S with a molecular weight of 552.94 g/mol.
Key structural data includes:
F5446 primarily functions by inhibiting the enzymatic activity of SUV39H1. This inhibition leads to decreased levels of H3K9me3 at specific gene promoters, such as the FAS promoter, thereby influencing apoptotic pathways in cancer cells.
The compound exhibits an effective concentration (EC50) of approximately 0.496 μmol/L against SUV39H1 enzymatic activity. This level of potency suggests significant potential for therapeutic applications in oncology .
F5446 inhibits SUV39H1 by binding to its active site, preventing it from catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to lysine residues on histone proteins. This action alters chromatin structure and gene expression profiles associated with tumorigenesis.
Studies have shown that F5446 not only reduces H3K9me3 levels but also enhances the expression of pro-apoptotic genes like FAS, contributing to increased apoptosis in colon carcinoma cells .
F5446 is a solid compound at room temperature with solubility primarily in dimethyl sulfoxide (DMSO). Its physical characteristics include:
The chemical properties are defined by its functional groups which facilitate interactions with biological targets. Its stability under various conditions makes it suitable for laboratory use.
F5446 has significant implications in scientific research, particularly in cancer biology. Its primary applications include:
Research continues to explore its efficacy in various cancer models and its potential integration into therapeutic strategies targeting epigenetic modifications .
SUV39H1 is a H3K9me3-specific histone methyltransferase that catalyzes trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic mark serves as a scaffold for heterochromatin protein 1 (HP1), inducing chromatin condensation and stable transcriptional silencing. In normal physiology, SUV39H1 maintains genomic stability by repressing repetitive DNA elements. However, cancer cells exploit this mechanism:
Table 1: SUV39H1-Mediated Gene Repression in Cancer
| Target Gene | Encoded Protein | Biological Function | Repression Mechanism |
|---|---|---|---|
| FAS | Fas receptor | Apoptosis initiation | H3K9me3 deposition at promoter [2] |
| GZMB | Granzyme B | Tumor cell cytolysis | Chromatin condensation in CTLs [1] |
| IFNG | Interferon-gamma | Immune activation | H3K9me3 enrichment in TILs [6] |
| PRF1 | Perforin | Pore formation | SUV39H1-mediated silencing [1] |
F5446 was developed through rational drug design to overcome limitations of first-generation SUV39H1 inhibitors:
Table 2: F5446 Biochemical and Functional Profile
| Property | Specification | Experimental Evidence |
|---|---|---|
| EC₅₀ (SUV39H1) | 0.496 μM | Enzymatic activity assays [1] |
| In vitro IC₅₀ (apoptosis) | 250 nM in SW620 cells | Flow cytometry/PI staining [7] |
| Cancer cell selectivity | 5-fold higher potency in tumor vs. normal cells | CCD841 normal colon epithelial cells [7] |
| Structural feature | Chlorobenzenesulfonyl-pyrrole scaffold | NMR/X-ray crystallography [4] |
The therapeutic significance lies in its ability to:
The SUV39H1-H3K9me3 axis establishes a dual immunosuppressive mechanism in the tumor microenvironment:
A. CTL Dysfunction
B. Tumor Cell Resistance
Table 3: Transcriptional Changes Following F5446-Mediated SUV39H1 Inhibition
| Gene | Function | Fold-Change (mRNA) | Biological Consequence |
|---|---|---|---|
| FAS | Death receptor | ↑4.2 | Restored apoptosis sensitivity [2] |
| GZMB | Granzyme B | ↑3.8 | Enhanced tumor cell lysis [1] |
| IFNG | Interferon-gamma | ↑5.1 | Improved antigen presentation [5] |
| PRF1 | Perforin | ↑4.5 | Pore formation in tumor cells [6] |
| TIM-3 | Checkpoint inhibitor | ↓3.2 | Reduced T-cell exhaustion [8] |
Therapeutic synergy: F5446 converts "immune-cold" tumors to "immune-hot" through:
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8